molecular formula C4H10ClNO B119537 3-Methoxyazetidine hydrochloride CAS No. 148644-09-1

3-Methoxyazetidine hydrochloride

Cat. No.: B119537
CAS No.: 148644-09-1
M. Wt: 123.58 g/mol
InChI Key: KSXGQRBTBLQJEF-UHFFFAOYSA-N
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Description

3-Methoxyazetidine hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a heterocyclic building block used in various chemical syntheses. This compound is known for its role in the preparation of isoxazole-thiazole derivatives, which are receptor inverse agonists used in the treatment of cognitive disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyazetidine hydrochloride typically involves the reaction of azetidine with methanol in the presence of hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Methoxyazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidines, oxides, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Methoxyazetidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is involved in the preparation of compounds that act as receptor inverse agonists, which are studied for their potential therapeutic effects.

    Medicine: Its derivatives are explored for the treatment of cognitive disorders.

    Industry: It is used in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 3-Methoxyazetidine hydrochloride involves its role as a receptor inverse agonist. It binds to specific receptors in the brain, modulating their activity and potentially improving cognitive functions. The molecular targets include GABA receptors, which play a crucial role in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxyazetidine hydrochloride is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of receptor inverse agonists and other bioactive compounds .

Properties

IUPAC Name

3-methoxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXGQRBTBLQJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623763
Record name 3-Methoxyazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148644-09-1
Record name 3-Methoxyazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxyazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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